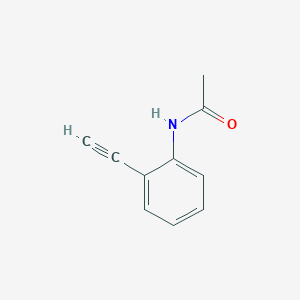

N-(2-ethynylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethynylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGNSKOYEKUEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437424 | |

| Record name | N-(2-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61403-29-0 | |

| Record name | N-(2-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of N 2 Ethynylphenyl Acetamide

Reactions Involving the Terminal Alkyne Group

The terminal alkyne is the most versatile functional group in N-(2-ethynylphenyl)acetamide, participating in a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Click Chemistry Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions with high yields, stereospecificity, and broad applicability. chemie-brunschwig.challiedacademies.org This reaction provides a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govnih.gov For this compound, the CuAAC reaction offers a straightforward route to triazole-containing derivatives.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). acs.org The catalytic cycle is believed to proceed through several reversible steps involving copper(I) coordination complexes. nih.gov The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and ensures high regioselectivity for the 1,4-isomer. nih.govacs.org

The versatility of the CuAAC reaction allows for the introduction of a wide array of functionalities into the this compound scaffold, depending on the nature of the azide reactant. This has significant implications for drug discovery and materials science, where the 1,2,3-triazole ring can act as a stable linker or a pharmacologically active core. dergipark.org.tr The reaction's reliability and mild conditions make it suitable for a variety of applications, from the synthesis of small molecules to the construction of complex macrocycles and polymers. mdpi.com

| Reactant A | Reactant B | Catalyst | Product | Key Features |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(2-Acetamidophenyl)-4-R-1,2,3-triazole | High yield, high regioselectivity, mild reaction conditions. chemie-brunschwig.chnih.gov |

Palladium-Catalyzed Cyclizations and Annulation Reactions

The palladium-catalyzed reactions of this compound and its derivatives are powerful methods for the construction of nitrogen-containing heterocycles. rsc.org The interplay between the alkyne and the neighboring acetamide (B32628) group allows for intramolecular cyclization pathways, leading to the formation of quinoline (B57606) and indole (B1671886) scaffolds.

In a typical reaction, a palladium catalyst activates the alkyne, making it susceptible to nucleophilic attack by the nitrogen atom of the acetamide group or a related derivative. This can be followed by further transformations, such as insertion of another reactant or reductive elimination, to yield the final heterocyclic product. For instance, the annulation of N-acyl-o-alkynylanilines with isocyanides, catalyzed by palladium, has been shown to produce functionalized 2-aminoquinolines through a 6-endo-dig cyclization process. nih.gov These types of reactions are often characterized by high atom economy and provide access to structurally diverse heterocyclic compounds. nih.gov

| Starting Material | Reagent(s) | Catalyst | Product Type |

| N-acyl-o-alkynylaniline derivative | Isocyanide | Palladium complex | Functionalized 2-aminoquinoline (B145021) nih.gov |

| Acetylenic lactam | Aryl or vinyl halide | Pd(PPh₃)₄ | Bicyclic enamide |

Hydration, Halogenation, and Hydroamination Reactions of the Alkyne

The terminal alkyne of this compound can undergo various addition reactions to introduce new functional groups.

Hydration: The hydration of the alkyne group in this compound, typically catalyzed by an acid or a transition metal, would lead to the formation of a methyl ketone, specifically N-(2-acetylphenyl)acetamide. researchgate.net This transformation follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the initial enol intermediate. While classic methods often employed mercury salts, modern approaches utilize less toxic catalysts such as gold, platinum, or strong acids like trifluoroacetic acid. scispace.com

Halogenation: The addition of halogens (e.g., Br₂, I₂) or hydrohalic acids (e.g., HBr, HI) to the alkyne can proceed to give either dihaloalkenes or vinyl halides. The stereochemistry of the addition can often be controlled by the reaction conditions. For instance, oxyiodination using reagents like N-iodosaccharin can lead to the formation of β-halogenated enol esters with anti-selectivity. mdpi.com

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various metals and typically results in the formation of enamines or imines. For terminal alkynes, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and depends on the catalyst and substrate. researchgate.net

Diyne and Poly-yne Formation from this compound

This compound can serve as a monomer for the synthesis of conjugated polymers containing repeating ethynylphenyl units. The Glaser-Hay coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, can be used to synthesize symmetric diynes.

Furthermore, palladium and copper-catalyzed cross-coupling reactions, such as the Sonogashira and Hagihara polymerizations, are well-established methods for the formation of poly-ynes. nsf.gov In a potential Hagihara-type polymerization, this compound could be copolymerized with a dihaloaromatic compound in the presence of a palladium and copper catalyst system. The resulting polymer would feature a conjugated backbone with pendant acetamidophenyl groups, which could influence the material's electronic and physical properties.

Transformations of the Acetamide Moiety

The acetamide group in this compound is generally less reactive than the terminal alkyne. However, it can undergo transformations under specific conditions.

Amide Bond Hydrolysis and Transamidation Reactions

Amide Bond Hydrolysis: The amide bond of this compound can be hydrolyzed to yield 2-ethynylaniline (B1227618) and acetic acid. This reaction is typically carried out under acidic or basic conditions with heating. youtube.com Base-promoted hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the amine as a leaving group. youtube.com

Transamidation: Transamidation is the exchange of the amine portion of an amide with a different amine. This reaction is often challenging due to the stability of the amide bond and typically requires a catalyst, such as a metal complex or an organocatalyst, to activate the amide. nih.gov The direct transamidation of this compound with another amine would result in a new amide while preserving the ethynyl (B1212043) functionality.

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The nitrogen atom of the amide group in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Consequently, direct N-alkylation and N-acylation reactions require activation of the amide.

N-Alkylation: The N-alkylation of amides, a key transformation for producing tertiary amides, typically necessitates the deprotonation of the amide N-H bond to form a more nucleophilic amide anion. This is generally achieved using strong bases. Common conditions involve the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent, such as an alkyl halide. While specific studies on this compound are not extensively documented, the general principles of N-alkylation of N-aryl acetamides can be applied. For instance, the alkylation of various N-substituted 2-phenylacetamides has been shown to proceed under basic conditions, yielding N-alkylated products semanticscholar.orgresearchgate.net. However, a competing O-alkylation can sometimes be observed, where the alkylating agent attacks the amide oxygen derpharmachemica.com. The choice of base, solvent, and reaction conditions can influence the selectivity between N- and O-alkylation.

N-Acylation: Similar to N-alkylation, N-acylation of this compound would involve the reaction of the corresponding amide anion with an acylating agent, such as an acyl chloride or anhydride (B1165640). The reaction of amines with acid chlorides is a common method for amide bond formation tandfonline.com. For an existing amide, this transformation would lead to the formation of an N-acyl-N-arylacetamide, effectively creating an imide derivative. The use of a strong base is crucial to generate the nucleophilic nitrogen species.

A representative scheme for the N-alkylation and N-acylation of an N-aryl amide is shown below:

General Reaction Scheme for N-Alkylation and N-Acylation of N-Aryl Amides

| Reactant | Reagents | Product Type |

|---|

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. The ethynyl group, on the other hand, is generally considered to be a deactivating group. Therefore, electrophilic substitution on this compound is expected to be directed to the positions ortho and para to the acetamido group. Given that the ethynyl group occupies one of the ortho positions, the primary sites for electrophilic attack would be the other ortho position (C6) and the para position (C4).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, the nitration of acetanilide, a closely related compound, predominantly yields the para-nitro product due to steric hindrance at the ortho position.

Directing Effects of Substituents on the Phenyl Ring of this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NHCOCH₃ | C1 | Activating, Electron-donating (by resonance) | ortho, para-director |

| -C≡CH | C2 | Deactivating, Electron-withdrawing (inductive) | meta-director (relative to itself) |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich aromatic rings unless they are substituted with strong electron-withdrawing groups, typically in the ortho and/or para positions to a good leaving group (like a halide). The phenyl ring in this compound is activated by the electron-donating acetamido group, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. For an SNAr reaction to occur on an unactivated ring, very harsh conditions or the presence of a very strong nucleophile would be required, often proceeding through a benzyne (B1209423) intermediate.

Oxidative Functionalizations of this compound (e.g., Iodine-Mediated C-H Functionalization)

The presence of the ethynyl group adjacent to the acetamido-substituted phenyl ring opens up possibilities for oxidative functionalization reactions, particularly those involving intramolecular cyclization. Iodine-mediated reactions are known to be effective for such transformations.

A notable example of a reaction highly relevant to this compound is the iodine-mediated synthesis of isatins from 2'-aminophenylacetylenes. This reaction proceeds via an oxidative amidation pathway. In this process, molecular iodine is believed to facilitate an iodination of the alkyne, followed by Kornblum oxidation and subsequent intramolecular amidation to form the isatin (B1672199) ring system organic-chemistry.org. Given the structural similarity, it is plausible that this compound could undergo a similar iodine-mediated oxidative cyclization. The reaction, often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) which can also act as an oxidant, is typically metal-free and atom-economic organic-chemistry.org.

This transformation represents a powerful method for the construction of heterocyclic scaffolds from readily available starting materials. The proposed pathway involves the functionalization of the C-H bond of the amide and the internal carbon of the alkyne, leading to a cyclized product.

Plausible Iodine-Mediated Oxidative Cyclization of this compound

| Starting Material | Reagents | Probable Product | Key Transformation |

|---|---|---|---|

| This compound | I₂, DMSO | Isatin derivative | Intramolecular oxidative C-N bond formation |

Further research into the oxidative functionalization of this compound could reveal novel synthetic routes to complex heterocyclic molecules. Additionally, other hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are known to mediate a variety of C-H functionalization reactions on N-aryl amides, suggesting further avenues for exploring the reactivity of this compound researchgate.net.

Computational Chemistry and Molecular Modeling of N 2 Ethynylphenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules like N-(2-ethynylphenyl)acetamide. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Detailed studies on N-phenylacetamide derivatives have utilized DFT methods, such as B3LYP, to analyze molecular properties. xisdxjxsu.asia A key area of investigation is the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. orientjchem.org

Global reactivity descriptors, which offer a quantitative measure of a molecule's reactivity, can be derived from these orbital energies. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For instance, analysis of N-phenylacetamides has shown that the electrostatic potential at the carbonyl carbon atom serves as an accurate local reactivity index for predicting susceptibility to nucleophilic attack, such as in alkaline hydrolysis. acs.org Such calculations for this compound would be invaluable in predicting its metabolic stability and sites of potential chemical modification.

Table 1: Representative Electronic Properties and Reactivity Descriptors Calculated for an N-Phenylacetamide Derivative using DFT

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.2 eV | Propensity of the molecule to accept electrons |

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable, low-energy conformers and the energy barriers that separate them.

Computational studies on related N-substituted acetamides have successfully characterized their conformational landscapes. For example, analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide revealed that the amide functional group adopts a trans conformation, which is nearly coplanar and facilitates the formation of hydrogen-bonded chains in the crystal structure. nih.gov In other tertiary amides, hindered rotation around the amide C-N bond can lead to a dynamic equilibrium between cis (E) and trans (Z) rotamers, which can be identified and characterized using a combination of NMR spectroscopy and DFT calculations. nih.gov

For this compound, key conformational degrees of freedom would include the rotation around the phenyl-nitrogen bond and the acetamide (B32628) C-N bond. By systematically rotating these bonds and calculating the corresponding energy using quantum mechanical methods, a potential energy surface can be generated. This analysis would reveal the most probable shapes the molecule adopts in different environments, which is crucial for understanding how it might fit into a protein's binding site.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound like this compound to a specific biological target.

Docking simulations place the ligand into the active site of a target protein and score the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on various N-phenylacetamide derivatives have used this approach to elucidate their mechanism of action. For example, phenoxyacetanilide derivatives have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to predict their anti-inflammatory potential. semanticscholar.orgresearchgate.net Similarly, N-phenylacetamide-based sulfonamides have been docked with carbonic anhydrase isoforms to understand their inhibitory activity. nih.govproquest.com

In these studies, the analysis reveals key amino acid residues that form specific interactions with the ligand. Docking this compound into a relevant target would predict its binding orientation and identify crucial interactions. The ethynyl (B1212043) group, for instance, could engage in unique π-π stacking or hydrogen bonding interactions within the active site, while the acetamide group is a common hydrogen bond donor and acceptor. These predictions provide a structural hypothesis for the molecule's biological activity.

Table 2: Illustrative Ligand-Protein Interactions for an Acetamide Derivative Docked with a Target Protein

| Amino Acid Residue | Interaction Type | Ligand Group Involved | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| TYR 355 | Hydrogen Bond | Amide N-H | -8.9 |

| ARG 120 | Hydrogen Bond | Amide C=O | |

| LEU 352 | Hydrophobic | Phenyl Ring | |

| PHE 518 | π-π Stacking | Phenyl Ring |

Virtual screening is a powerful computational strategy that involves docking large libraries of compounds against a target protein to identify potential "hits" with high binding affinity. This approach can be used to explore the therapeutic potential of a library of derivatives based on the this compound scaffold.

In practice, commercially available or custom-designed chemical libraries are computationally docked, and the top-scoring compounds are selected for further experimental testing. mdpi.comschrodinger.com This methodology has been successfully applied to identify novel inhibitors from libraries of acetamide-containing compounds. For instance, screening of chloroacetamide fragment libraries led to the identification of new covalent inhibitors of the TEAD protein, a target in the Hippo signaling pathway. nih.govnih.gov A virtual screening campaign involving a library of this compound derivatives could rapidly identify promising candidates for a specific disease target, accelerating the drug discovery process.

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.govmdpi.com MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions. frontiersin.orgnih.gov

Starting from the best-docked pose, the ligand-protein complex is placed in a simulated physiological environment (typically water and ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds. Analysis of the MD trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the complex is not falling apart and the binding mode is stable.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by ligand binding.

Persistence of Interactions: The simulation allows for the analysis of the durability of key interactions, such as hydrogen bonds, identified during docking. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding.

MD simulations on phenylacetamide derivatives have confirmed the stability of their complexes with targets like monoamine oxidase A (MAO-A), providing deeper insights into their antidepressant potential. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on calculated molecular properties, known as descriptors.

The process involves:

Data Set: A series of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) is required.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, representing its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and topological features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Successful QSAR models have been developed for various N-phenylacetamide derivatives, predicting their inhibitory activity against targets like carbonic anhydrase and influenza A virus. nih.govproquest.comtandfonline.com Such a model for this compound derivatives would be a valuable tool for designing new, more potent compounds by suggesting which structural modifications are likely to enhance biological activity.

Structure Activity Relationship Sar Studies of N 2 Ethynylphenyl Acetamide Derivatives

Systematic Modification of the Phenyl Ring and its Impact on Activity

The phenyl ring of N-(2-ethynylphenyl)acetamide is a key structural feature that can be systematically modified to probe its influence on biological activity. The nature, position, and size of substituents on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related N-substituted phenylacetamide analogues has demonstrated that the biological activity can be sensitive to the substitution pattern on the phenyl ring. For instance, in a study on N-(substituted phenyl)-2-chloroacetamides, the antimicrobial activity was found to vary with the position and nature of the substituents. nih.gov Halogenated substituents in the para- and meta-positions, such as in N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides, were among the most active compounds. This increased activity was attributed to higher lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

Conversely, the introduction of polar groups can also modulate activity. For example, compounds with 4-COCH3, 4-OH, 3-CN, and 4-CN groups on the phenyl ring exhibited favorable polar surface areas for high permeability. nih.gov These findings suggest that a delicate balance between lipophilicity and polarity is essential for optimal activity.

While direct SAR studies on the phenyl ring of this compound are not extensively documented in the public domain, the principles observed in analogous series can be extrapolated. It is hypothesized that both electron-donating and electron-withdrawing groups at various positions on the phenyl ring of this compound would modulate its biological activity. The precise impact would depend on the specific nature of the biological target and its binding pocket.

| Substituent (Position) | Predicted Effect on Lipophilicity | Potential Impact on Activity | Rationale |

|---|---|---|---|

| -Cl (para) | Increase | Potential for increased activity | Enhanced membrane permeability. nih.gov |

| -OCH3 (para) | Slight Increase | Variable | Can influence electronic and steric interactions. |

| -NO2 (meta) | Slight Increase | Variable | Strong electron-withdrawing effects can alter binding. |

| -OH (para) | Decrease | Potential for new hydrogen bonding interactions | Can improve solubility but may decrease permeability. nih.gov |

Elucidation of the Role of the Acetamide (B32628) Moiety in Biological Recognition

The acetamide moiety (-NHC(O)CH3) is a fundamental component of the this compound scaffold and is likely to play a significant role in biological recognition. This group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions with biological targets such as proteins and enzymes. patsnap.com

Investigation of the Terminal Alkyne's Contribution to Target Interaction and Functional Activity

The terminal alkyne (-C≡CH) is a distinguishing feature of this compound and is a key contributor to its chemical reactivity and potential for biological interactions. nih.gov The high electron density of the π-system in the alkyne makes it a versatile functional group capable of participating in various non-covalent interactions. nih.gov

Recent studies have highlighted the ability of terminal alkynes to enhance binding to proteins. The π-electron-rich nature of the alkyne can lead to favorable interactions with electron-deficient regions of a protein, such as the side chains of certain amino acids. For example, a terminal alkyne has been shown to interact with an asparagine side chain N-H group on the protein thrombin, forming a noncovalent interaction that stabilizes the aptamer-protein interface. nih.gov This type of interaction, often referred to as a π-hydrogen bond, can significantly contribute to binding affinity.

The terminal alkyne can also engage in other types of non-covalent interactions, including interactions with aromatic residues (π-π stacking) and van der Waals forces. The linear geometry of the alkyne group can also provide directional interactions that may be important for selectivity towards a particular biological target. The reactivity of the terminal alkyne also allows for its participation in covalent interactions with certain targets, although this is less common for reversible inhibitors.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while maintaining its biological activity. cambridgemedchemconsulting.com This involves replacing a functional group with another group that has similar steric, electronic, or physicochemical properties. Within the this compound scaffold, several bioisosteric replacements could be considered to modulate its activity, selectivity, and pharmacokinetic profile.

One key area for bioisosteric replacement is the terminal alkyne. While the alkyne has unique properties, it can sometimes be associated with metabolic instability or off-target reactivity. A common bioisostere for a terminal alkyne is a nitrile group (-C≡N). The nitrile group is also linear and has a similar size and electronic profile to the alkyne, but with different hydrogen bonding capabilities. Other potential bioisosteres for the alkyne include a cyclopropyl (B3062369) group or a trifluoromethyl group, which can mimic its steric bulk and electronic properties to some extent.

The acetamide moiety also presents opportunities for bioisosteric replacement. For example, the amide bond could be replaced with a sulfonamide (-SO2NH-), a reverse amide (-C(O)NH-), or other amide isosteres. These changes can alter the hydrogen bonding capacity, metabolic stability, and conformational preferences of the molecule.

The phenyl ring can also be replaced with other aromatic or heteroaromatic rings, such as pyridine (B92270), thiophene, or furan. google.com Such replacements can significantly alter the electronic distribution, solubility, and potential for specific interactions with the biological target.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Terminal Alkyne (-C≡CH) | Nitrile (-C≡N) | Improved metabolic stability, altered hydrogen bonding. |

| Acetamide (-NHC(O)CH3) | Sulfonamide (-SO2NH-) | Altered pKa, different hydrogen bonding pattern. |

| Phenyl Ring | Pyridine Ring | Introduction of a hydrogen bond acceptor, altered solubility. google.com |

| Phenyl Ring | Thiophene Ring | Different electronic and steric profile, potential for new interactions. google.com |

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore for this compound derivatives is a critical step in understanding their mechanism of action and in designing new, more potent analogues.

Based on the structural features of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrogen bond donor: The N-H group of the acetamide moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide moiety.

A hydrophobic/aromatic feature: The phenyl ring.

A π-electron-rich feature: The terminal alkyne.

The spatial arrangement of these features would be critical for optimal interaction with the biological target. Computational modeling techniques, such as those used in quantitative structure-activity relationship (QSAR) studies, can be employed to develop and refine a pharmacophore model. mdpi.com By comparing the structures and activities of a series of this compound analogues, the key pharmacophoric features and their optimal geometric arrangement can be identified. This model can then be used to virtually screen for new compounds with the desired activity or to guide the design of new derivatives with improved properties.

Biological Target Engagement and Mechanistic Studies of N 2 Ethynylphenyl Acetamide in Vitro Focus

Receptor Binding and Modulation Studies

Research has identified a derivative of N-(2-ethynylphenyl)acetamide as a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR), is involved in a variety of physiological and pathological processes, including inflammation and cancer.

The interaction of this class of compounds with the EP2 receptor has been characterized through functional assays. One study reported a compound, referred to as Compound 1, which features the this compound core structure. This compound was shown to be a reversible, agonist-dependent allosteric antagonist of the EP2 receptor. Its antagonist activity was demonstrated by its ability to inhibit the accumulation of cyclic AMP (cAMP) stimulated by various EP2 agonists in C6 glioma cells overexpressing the human EP2 receptor. The negative allosteric modulation was found to be selective for the EP2 receptor, with no significant activity observed at other prostanoid receptors such as EP4, IP, or DP1.

Further investigations into the mechanism of action revealed that the this compound derivative acts as a negative allosteric modulator. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, prostaglandin E2 (PGE2), binds. The binding of the modulator reduces the potency and efficacy of EP2 agonists. The degree of this reduction was found to be dependent on the specific agonist used, a characteristic feature of allosteric modulation.

The compound did not exhibit any agonist activity on its own, confirming its role as an antagonist. The allosteric nature of its antagonism presents a potential advantage in drug development, as allosteric modulators can offer greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric antagonists.

Protein-Ligand Interaction Profiling using Biophysical Techniques

Detailed biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), provide quantitative data on the binding kinetics and thermodynamics of a ligand-protein interaction. At present, specific SPR or ITC data for the direct interaction of this compound with its biological targets, including the EP2 receptor, are not available in the public domain. Such studies would be invaluable in further characterizing the binding affinity (K D ), association rate (k a ), and dissociation rate (k d ) of the compound, providing deeper insights into its mechanism of action.

Cellular Assays for Target Engagement

The engagement of the this compound derivative with the EP2 receptor has been confirmed through various cellular assays. In a murine microglial cell line stably expressing the human EP2 receptor (BV2-hEP2), the compound was shown to reduce the EP2 agonist-induced elevation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). It also decreased the mRNA levels of the hEP2 receptor itself. Interestingly, in the same cell line, the compound was observed to increase the levels of tumor necrosis factor-α (TNF-α), suggesting a complex modulation of inflammatory pathways.

These cellular assays provide crucial evidence of the compound's ability to engage its target in a cellular context and modulate downstream signaling pathways. The mechanistic focus of these studies, which exclude cytotoxicity and clinical outcomes, helps to specifically delineate the on-target effects of the compound.

This compound as a Chemical Probe for Target Identification

A chemical probe is a small molecule that is used to study and manipulate a biological target, aiding in the validation of the target and the exploration of its physiological and pathological roles. The characterization of the this compound derivative as a potent, selective, and cell-permeable allosteric antagonist of the EP2 receptor positions it as a valuable chemical probe.

Its utility as a probe lies in its ability to selectively block EP2 receptor signaling in vitro and in cellular models. This allows researchers to investigate the specific roles of the EP2 receptor in various biological processes without the confounding effects of targeting other related receptors. While no studies have been published that explicitly use this compound for the primary purpose of identifying novel biological targets, its well-defined activity on the EP2 receptor makes it a suitable tool for target validation and for dissecting the contributions of EP2 signaling in complex biological systems.

Advanced Applications and Future Directions in N 2 Ethynylphenyl Acetamide Research

Development of Fluorescent and Biotinylated Probes based on N-(2-Ethynylphenyl)acetamide for Bioimaging

The terminal ethynyl (B1212043) group of this compound serves as a highly efficient handle for the attachment of reporter molecules, such as fluorophores and biotin (B1667282), through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction is characterized by its high efficiency, selectivity, and compatibility with biological systems, making it ideal for the synthesis of molecular probes for bioimaging.

Fluorescent probes can be synthesized by reacting this compound with an azide-functionalized fluorescent dye. The resulting triazole linkage is stable and does not typically interfere with the photophysical properties of the fluorophore. These probes can be designed to target specific cellular components or enzymes, allowing for the visualization of biological processes in living cells and tissues.

Similarly, biotinylated probes can be prepared by conjugating this compound with an azide-containing biotin derivative. Biotin's high affinity for avidin (B1170675) and streptavidin can be exploited for various applications, including affinity-based purification of target proteins and signal amplification in bioassays. The development of bimodal probes, incorporating both a fluorescent dye and a biotin tag, allows for multi-purpose applications such as fluorescent imaging and subsequent affinity capture.

Table 1: Potential Bioimaging Probes Derived from this compound

| Probe Type | Reporter Molecule | Linkage Chemistry | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Azide-functionalized fluorophore (e.g., Alexa Fluor, BODIPY) | CuAAC (Click Chemistry) | Live-cell imaging, tracking of biological molecules |

| Biotinylated Probe | Azide-functionalized biotin | CuAAC (Click Chemistry) | Affinity purification, protein-protein interaction studies |

Integration into Proteomics and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the activity of enzymes in their native biological context. ABPP typically employs small molecule probes that covalently bind to the active site of a specific class of enzymes. The terminal alkyne of this compound makes it an excellent candidate for the development of "tag-free" ABPP probes.

In this approach, the this compound scaffold could be modified with a reactive group (a "warhead") that targets a specific enzyme class. This probe is introduced to a complex biological sample, such as a cell lysate or a living cell, where it covalently labels its target enzymes. Subsequently, a reporter tag, such as a fluorophore or biotin bearing an azide (B81097) group, is attached to the probe-enzyme conjugate via CuAAC for visualization or enrichment and subsequent identification by mass spectrometry. This two-step approach offers the advantage of using a small, minimally perturbing probe for the initial labeling event.

Research Findings: While direct application of this compound in ABPP is an emerging area, the use of alkyne-tagged reactive molecules is a well-established method in this field frontiersin.org. The versatility of the phenylacetamide core allows for the introduction of various warheads, potentially targeting a wide range of enzymes.

Utilization as Building Blocks for Complex Molecular Architectures and Materials

The rigid, linear geometry of the ethynyl group, combined with the synthetic accessibility of the this compound scaffold, makes it a valuable building block for the construction of complex molecular architectures and advanced materials.

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a key synthetic tool that can be employed to incorporate the this compound unit into larger, conjugated systems vinhuni.edu.vnnih.gov. This methodology allows for the synthesis of:

Macrocycles: Shape-persistent macrocycles with defined cavities can be constructed, with potential applications in molecular recognition and sensing rsc.org. The acetamide (B32628) groups can be oriented towards the interior of the macrocycle, providing sites for hydrogen bonding and guest coordination.

Polymers: Polymerization of this compound or its derivatives can lead to the formation of novel polymers with interesting electronic and optical properties. The phenylacetamide side chains can influence the solubility, processability, and self-assembly behavior of the resulting polymers.

Table 2: Potential Complex Architectures from this compound

| Molecular Architecture | Key Synthetic Reaction | Potential Properties/Applications |

|---|---|---|

| Macrocycles | Sonogashira homocoupling | Host-guest chemistry, molecular sensing |

Prodrug Design and Delivery Strategies Leveraging the Acetamide Functionality (Focus on chemical principles, not dosage)

The acetamide group in this compound presents an opportunity for the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient.

The N-acetyl group can be considered a pro-moiety that masks a free amine on the 2-ethynylphenyl scaffold. This free amine could be part of a pharmacologically active molecule. The amide bond of the acetamide can be designed to be susceptible to enzymatic cleavage by amidases, such as carboxylesterases, which are present in various tissues and plasma bohrium.com. The rate of hydrolysis can be modulated by modifying the electronic and steric properties of the phenyl ring or the acetyl group.

Chemical Principle of Prodrug Activation: The enzymatic hydrolysis of the amide bond in this compound would regenerate the parent amine, which would be the active drug. This strategy could be employed to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, or ability to cross cell membranes.

Exploration in Multi-Target-Directed Ligand Design

The concept of "privileged scaffolds" is central to the design of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. The phenylacetamide core of this compound can be considered a potential privileged scaffold, as this motif is found in a variety of biologically active compounds nih.govnih.govmdpi.com.

By strategically modifying the substituents on the phenyl ring and the acetamide nitrogen, it may be possible to design ligands that can bind to the active sites of multiple enzymes or receptors. The ethynyl group offers a convenient point for further diversification of the molecule through reactions like the Sonogashira coupling, allowing for the exploration of a wider chemical space in the search for multi-target ligands.

Emerging Synthetic Methodologies for this compound Analogues and Libraries

The generation of libraries of this compound analogues is crucial for exploring its potential in the aforementioned applications. Modern synthetic methodologies can facilitate the rapid and efficient synthesis of diverse derivatives.

High-Throughput Synthesis: Parallel synthesis techniques can be employed to generate a large number of analogues by varying the substituents on the aromatic ring. For example, starting from a range of substituted anilines, the ethynyl and acetamide groups can be introduced in a systematic manner.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. The development of MCRs to construct the this compound scaffold or its derivatives would significantly streamline the synthesis of compound libraries.

Late-Stage Functionalization: The Sonogashira coupling reaction can be used for the late-stage introduction of various functional groups onto the ethynyl moiety, allowing for the rapid diversification of a common this compound intermediate vinhuni.edu.vnnih.gov.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Alexa Fluor |

| BODIPY |

| Avidin |

Q & A

Basic: What are common synthetic routes for preparing N-(2-ethynylphenyl)acetamide derivatives in academic research?

Methodological Answer:

Synthesis typically involves condensation reactions between activated acyl groups (e.g., acetic acid derivatives) and substituted anilines. For example:

- Coupling Agents : Use of TBTU (tetramethyluronium tetrafluoroborate) with lutidine in dry DCM (dichloromethane) facilitates amide bond formation between ethyl 2-(2-isopropylphenoxy) acetic acid and 1,2-diaminobenzene .

- Reaction Conditions : Refluxing in acetic anhydride with triethyl orthoformate can introduce ethynyl or other alkynyl groups, as seen in heterocyclic acetamide derivatives .

- Solvent Optimization : Dry solvents (e.g., DCM) minimize side reactions, ensuring high yields .

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound and its analogs?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between C-H and carbonyl oxygen) .

Advanced: How do researchers analyze intermolecular interactions in crystalline N-(aryl)acetamide derivatives using X-ray diffraction data?

Methodological Answer:

- Hydrogen Bonding : Measure distances between donor (e.g., C-H) and acceptor (e.g., carbonyl O) atoms. For example, C9–H9B⋯O3 interactions (2.45–2.60 Å) stabilize crystal packing .

- Torsion Angles : Quantify deviations from planarity (e.g., nitro groups twisted by ~16° relative to the benzene ring) to assess steric effects .

- Packing Diagrams : Visualize chains or layers formed via interactions like C2–H5⋯O5, which propagate along crystallographic axes .

Advanced: What methodologies are used to evaluate the anticancer potential of this compound derivatives in vitro?

Methodological Answer:

- MTT Assay : Cells (e.g., HCT-116, MCF-7) are treated with derivatives (1–100 μM) for 48–72 hours. Viability is quantified via formazan dye absorbance (570 nm). Compounds showing IC₅₀ < 10 μM are prioritized .

- Structure-Activity Trends : Electron-withdrawing groups (e.g., sulfonylquinazolines) enhance activity by improving target binding (e.g., kinase inhibition) .

Advanced: How can contradictory bioactivity results between structurally similar acetamide derivatives be resolved?

Methodological Answer:

- Control Experiments : Verify purity via HPLC and confirm structures with 2D NMR (e.g., HSQC, HMBC) to rule out synthetic artifacts .

- Biological Replicates : Repeat assays across multiple cell lines (e.g., HT-15 vs. PC-3) to assess specificity .

- Substituent Effects : Compare para-methoxy vs. ethynyl groups; steric hindrance from ethynyl may reduce membrane permeability despite similar in vitro potency .

Basic: What are the key considerations for optimizing reaction conditions in the synthesis of ethynyl-substituted acetamides?

Methodological Answer:

- Temperature : Reflux (~80–110°C) accelerates coupling but may degrade sensitive alkynyl groups; lower temps (RT) are used with TBTU .

- Catalysts : Triethylamine or lutidine neutralizes acids generated during amidation, improving yields .

- Workup : Precipitation in ice-water removes unreacted anhydrides, while column chromatography isolates pure products .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for acetamide derivatives in pharmacological studies?

Methodological Answer:

- Substituent Libraries : Synthesize derivatives with varied groups (e.g., methoxy, ethynyl, halogens) and test against disease targets .

- Computational Modeling : Dock compounds into protein active sites (e.g., EGFR kinase) to predict binding modes and guide synthetic priorities.

- Thermodynamic Data : Correlate enthalpy of sublimation (ΔsubH) with bioavailability; higher ΔsubH suggests stronger crystal packing, reducing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.